molecular formula C26H33NO9 B609619 methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate CAS No. 63748-09-4

methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate

Cat. No. B609619
CAS RN: 63748-09-4
M. Wt: 503.548
InChI Key: PLIWDJVEZBHXGQ-ANKZSMJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nocamycin is an antitumor antibiotic structurally related to tirandamycins.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate and its derivatives are subjects of ongoing research in the field of organic chemistry. This compound, originating from l-tartaric acid, is synthesized through various chemical reactions involving mesyloxy group substitution and treatment with CF3COOH and NaOH, leading to different derivatives such as methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2013).

Another study focuses on the dichotomy in the ring-opening reaction of similar compounds, where treatment with various amines leads to the formation of cyclopentenyl derivatives, demonstrating diverse chemical behaviors of these molecules under different conditions (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Biological and Pharmacological Potential

The compound's derivatives have been explored for their potential in creating biologically active substances. Research into the synthesis of spirocyclic analogs of Iso Gamma has investigated their olfactory properties and bioavailability, indicating potential applications in the development of new fragrances or bioactive compounds (Kraft & Popaj, 2008).

Additionally, the synthesis of various derivatives, such as 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one, demonstrates the compound's versatility in generating new molecules with potential pharmacological uses (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).

properties

CAS RN

63748-09-4

Product Name

methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate

Molecular Formula

C26H33NO9

Molecular Weight

503.548

IUPAC Name

Spiro(2,9-dioxabicyclo(3.3.1)nonane-8,2'-oxirane)-3'-acetic acid, 3-(6-(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)-1,3-dimethyl-6-oxo-2,4-hexadienyl)-alpha,1,4-trimethyl-6-oxo, methyl este

InChI

InChI=1S/C26H33NO9/c1-12(7-8-16(28)19-18(30)11-27-23(19)31)9-13(2)20-14(3)21-17(29)10-26(25(5,34-20)35-21)22(36-26)15(4)24(32)33-6/h7-9,13-15,20-22,30H,10-11H2,1-6H3,(H,27,31)/b8-7+,12-9+

InChI Key

PLIWDJVEZBHXGQ-ANKZSMJWSA-N

SMILES

O=C(OC)C(C)C1OC(C2(C)OC(C(C)/C=C(C)/C=C/C(C3=C(O)CNC3=O)=O)C(C)C4O2)1CC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Nocamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate
Reactant of Route 2
methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate
Reactant of Route 3
methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate
Reactant of Route 4
methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate
Reactant of Route 5
methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate
Reactant of Route 6
Reactant of Route 6
methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate

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